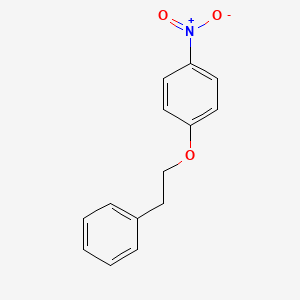

1-Nitro-4-(2-phenylethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Nitro-4-(2-phenylethoxy)benzene, also known as 4-Nitrobibenzyl, is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.2585 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C14H13NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, nitro compounds in general can undergo various reactions, including nucleophilic substitution . Nitro compounds can also be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Applications De Recherche Scientifique

Electronic Device Applications : A molecule closely related to 1-Nitro-4-(2-phenylethoxy)benzene, containing a nitroamine redox center, was used in the active self-assembled monolayer of an electronic device. This device demonstrated significant electronic properties such as negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 (Chen et al., 1999).

Chemical Synthesis and Reactions : Studies have shown that derivatives of this compound can undergo direct amination, leading to the synthesis of various aniline compounds. These reactions play a crucial role in the efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles, which are important in various chemical processes (Pastýříková et al., 2012).

Corrosion Inhibition : Novel compounds synthesized from derivatives of this compound have shown potential as corrosion inhibitors for mild steel. These inhibitors are significant in industrial applications like steel pickling and descaling (Singh & Quraishi, 2016).

Crystal Engineering and Molecular Interactions : Studies involving hexakis(4-nitrophenyl)benzene, a compound related to this compound, have revealed that N⋯O interactions of NO2 groups can be used in crystal engineering. These interactions help in positioning molecules within crystalline structures, contributing to the understanding of weak molecular interactions in crystal formation (Gagnon et al., 2007).

Electrochemical Studies : A derivative of this compound has been studied electrochemically, providing insights into the relationship between molecular structure and electrochemical behavior. These findings are significant in the understanding of the electronic properties of nitro derivatives (Richter et al., 1988).

Synthesis of Oxygen-Functionalized Aromatic Compounds : Research has been conducted on the synthesis of functionalized 4H-1,2-benzoxazine derivatives using compounds related to this compound. These heterocycles are important intermediates for creating oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Stability Constants in Chemical Reactions : The stability constants of derivatives of 2-aminophenol, which can be synthesized from compounds related to this compound, have been determined. This research is important in understanding the reactivity and stability of such compounds in various chemical environments (Vartak & Menon, 1969).

Propriétés

IUPAC Name |

1-nitro-4-(2-phenylethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXFEBAOPNEXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)

![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)

![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)